

Enduracididine: A Comprehensive Technical Review for Drug Discovery

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Compound of Interest

Compound Name: *Enduracididine*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enduracididine is a non-proteinogenic α -amino acid, a cyclic analog of arginine, that has garnered significant attention in the field of antibiotic research.^[1] Its incorporation into peptide antibiotics, most notably teixobactin and the enduracidins, is crucial for their potent activity against a range of pathogenic bacteria, including drug-resistant strains.^{[2][3]} This technical guide provides an in-depth review of the existing literature on **Enduracididine**, focusing on its chemical properties, biosynthesis, mechanism of action, and its pivotal role in the development of new antibacterial agents.

Chemical Properties

Enduracididine is characterized by a unique five-membered cyclic guanidine moiety.^{[2][4]} This structural feature is central to its biological activity and presents a significant challenge in its chemical synthesis.

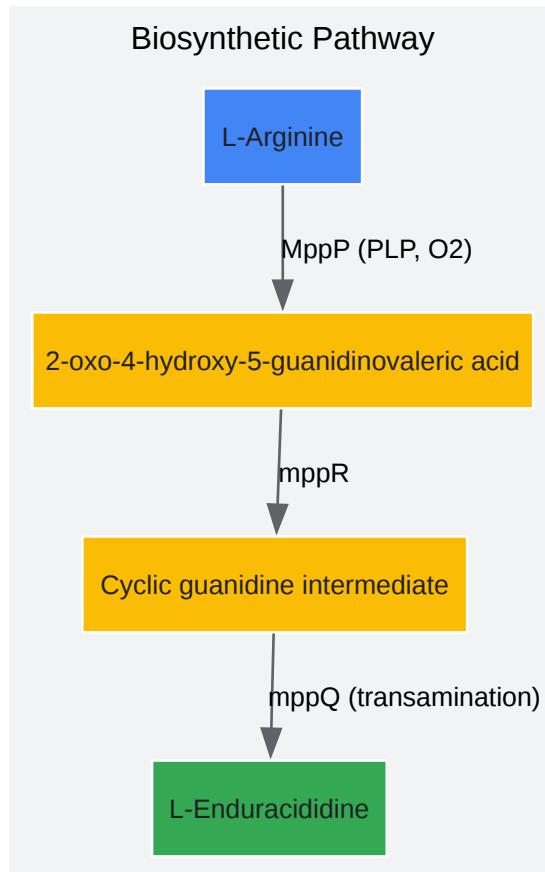
Property	Value	Source
Chemical Formula	C6H12N4O2	[1]
Molar Mass	172.188 g·mol ⁻¹	[1]
IUPAC Name	(2S,4R)-2-amino-4-(2-amino-4,5-dihydro-1H-imidazol-5-yl)butanoic acid	PubChem
Stereoisomers	L-Enduracididine, D-Enduracididine, L-allo-Enduracididine, D-allo-Enduracididine	[2]

Biosynthesis

The biosynthesis of **Enduracididine** has been elucidated through studies of the gene clusters responsible for the production of enduracidin and mannopeptimycin. The pathway commences with L-arginine and involves a series of enzymatic transformations.[\[2\]](#)[\[4\]](#)

A key enzyme, MppP, which is dependent on pyridoxal 5'-phosphate (PLP) and oxygen, catalyzes the conversion of L-arginine to (S)-4-hydroxy-2-ketoarginine.[\[5\]](#) Following this, the enzyme mppR, a pyruvate aldose, facilitates the dehydration and cyclization of this intermediate to form the characteristic cyclic guanidine ring. The final step involves a transamination reaction catalyzed by mppQ to yield **Enduracididine**.[\[2\]](#)[\[4\]](#)

Biosynthesis of L-Enduracididine

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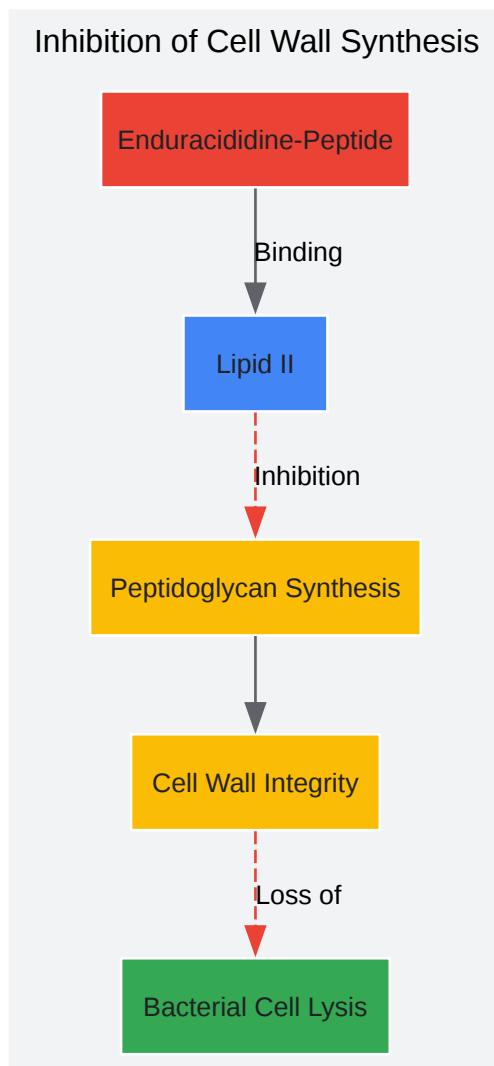
Caption: Proposed biosynthetic pathway of L-**Enduracididine** from L-Arginine.

Mechanism of Action of Enduracididine-Containing Antibiotics

The primary mechanism of action for antibiotics incorporating **Enduracididine**, such as the enduracidins and teixobactin, is the inhibition of bacterial cell wall biosynthesis.[2][4][6] These peptides target Lipid II, a crucial precursor in the peptidoglycan synthesis pathway.[2] By binding to Lipid II, they prevent its incorporation into the growing peptidoglycan chain, thereby

halting cell wall construction and leading to bacterial cell death.[2][6] This mode of action, targeting a fundamental bacterial process, is thought to be a key reason for the low frequency of resistance development observed with teixobactin.[2]

Mechanism of Action of Enduracididine-Containing Antibiotics



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Caption: Inhibition of peptidoglycan synthesis by **Enduracididine**-containing peptides.

Role in Drug Development and Structure-Activity Relationships

The unique structure and potent bioactivity of **Enduracididine** have made it a focal point in the development of new antibiotics. The total synthesis of **Enduracididine** and its derivatives is a complex but critical endeavor for creating novel antibiotic candidates.[\[2\]](#)

Structure-activity relationship (SAR) studies on teixobactin have revealed that the L-allo-**enduracididine** residue is important for its high potency.[\[2\]](#)[\[4\]](#) However, it is not absolutely essential. Some analogues where **Enduracididine** is replaced by other amino acids, such as L-arginine, still exhibit significant, albeit reduced, antibacterial activity.[\[2\]](#)[\[4\]](#) For instance, replacing the L-allo-**enduracididine** in teixobactin with L-arginine resulted in an approximately 10-fold reduction in activity.[\[2\]](#)[\[4\]](#) More recent studies have shown that analogues with non-polar residues like leucine and isoleucine in place of **Enduracididine** can retain high potency, challenging the initial belief that a cationic residue at this position is indispensable.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

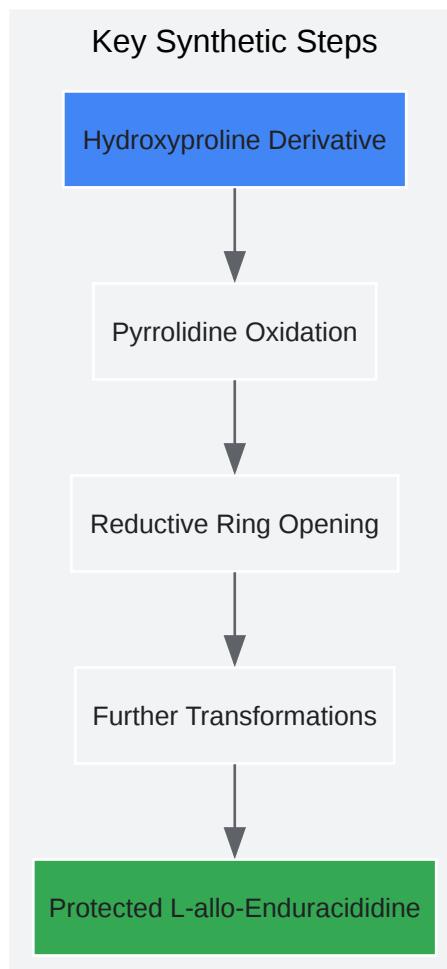
Antibiotic/Analogue	Target Organism	Activity Metric	Value	Source
Minosaminomycin	Mycobacterium smegmatis	MIC	15.6 µg/mL	[2][4]
Teixobactin	Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	MIC	0.25 µg/mL	[11]
Teixobactin	Vancomycin-resistant <i>Enterococcus</i> (VRE)	MIC	0.5 µg/mL	[11]
Teixobactin	Mycobacterium tuberculosis	MIC	0.125 µg/mL	[11]
Leu10-teixobactin	MRSA ATCC 33591	MIC	0.25 µg/mL	[9]
Ile10-teixobactin	MRSA ATCC 33591	MIC	0.25 µg/mL	[9]

Key Experimental Protocols

Synthesis of L-allo-Enduracididine (Yuan et al., 2015)

A highly stereoselective and scalable synthesis of L-allo-**enduracididine** was reported starting from a hydroxyproline derivative. The key steps involved the oxidation of the pyrrolidine ring followed by a reductive ring-opening. This method provides L-allo-**enduracididine** in 10 steps with an overall yield of 31% and a diastereoselectivity of >50:1.[12]

Synthetic Workflow for L-allo-Enduracididine

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Caption: Key steps in the synthetic route to L-allo-**Enduracididine**.

Solid-Phase Peptide Synthesis of Teixobactin Analogs

The synthesis of teixobactin and its analogs is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). A suitably protected L-allo-**enduracididine** building block is crucial for the synthesis of the natural product. For analogs, the corresponding protected amino acid is used. The synthesis involves the sequential coupling of amino acids to a solid support,

followed by cleavage and purification. Microwave-assisted coupling can significantly reduce the time required for each coupling step.[7][8][9]

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of **Enduracididine**-containing compounds is determined using standard microbroth dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial dilutions of the test compound are prepared in a multi-well plate containing a standardized inoculum of the target bacterial strain. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Enduracididine remains a molecule of high interest in the quest for new antibiotics. Its unique structure contributes significantly to the potent activity of the natural products in which it is found. While the synthesis of **Enduracididine** is challenging, recent advances have made it more accessible for research and development. Ongoing SAR studies are continually refining our understanding of its role in antibacterial activity, paving the way for the design of novel, potent, and resistance-evading antibiotics. The exploration of **Enduracididine** and its derivatives is a promising avenue to address the growing threat of antimicrobial resistance.

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